![molecular formula C14H27NaO5S B568310 SODIUM NEW HOUTTUYFONATE CAS No. 112714-99-5](/img/new.no-structure.jpg)
SODIUM NEW HOUTTUYFONATE
Overview
Description
Dodecanoyl acetal sodium sulfite is a chemical compound known for its antimicrobial properties. It is a derivative of sodium houttuyfonate, which is commonly used in traditional Chinese medicine. The compound is characterized by its surfactant-like structure, having both hydrophobic and hydrophilic regions, making it effective in interacting with various biological molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecanoyl acetal sodium sulfite is synthesized by the addition of sodium bisulfite to dodecanoyl acetal. The reaction typically involves the use of a solvent such as ethanol or water, and the reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of dodecanoyl acetal sodium sulfite involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through crystallization or other separation techniques .
Types of Reactions:
Oxidation: Dodecanoyl acetal sodium sulfite can undergo oxidation reactions, where it is converted into sulfonic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form dodecanoyl acetal and sodium sulfite.
Substitution: It can participate in substitution reactions where the sulfite group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Dodecanoyl acetal and sodium sulfite.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Applications
1. Inhibition of Bacterial Growth:
SNH has shown significant antibacterial activity against various pathogens, including Fusobacterium nucleatum and Staphylococcus aureus. Research indicates that SNH effectively inhibits the growth of Fusobacterium nucleatum, a bacterium associated with colorectal cancer (CRC) development. This property positions SNH as a potential candidate for new antimicrobial therapies targeting CRC-promoting bacteria, especially in patients with antibiotic allergies or resistance issues .
2. Efficacy Against Fungal Infections:
SNH has also demonstrated antifungal properties, particularly against Candida albicans. A study revealed that SNH could inhibit biofilm formation, which is crucial for the pathogenicity of Candida species. This suggests its potential use in treating fungal infections that are resistant to conventional therapies .
3. Treatment of Respiratory Infections:
this compound has been approved for treating respiratory tract infections such as pneumonia and bronchitis in China. Its mechanism involves enhancing immune responses and modulating intestinal flora, thereby improving outcomes in pulmonary infections caused by pathogens like Pseudomonas aeruginosa .
Anti-Inflammatory Properties
SNH exhibits notable anti-inflammatory effects, which are particularly relevant in the context of chronic diseases. It has been shown to increase reactive oxygen species (ROS) levels, leading to apoptosis in cancer cells while minimizing toxicity to normal cells . This dual action makes it a valuable compound for addressing inflammatory conditions alongside its antimicrobial effects.
Anticancer Applications
1. Induction of Apoptosis:
Recent studies have highlighted SNH's potential in cancer therapy, particularly for breast cancer. It induces apoptosis by promoting ROS accumulation and mitochondrial damage, targeting critical signaling pathways involved in cell survival . This mechanism suggests that SNH could serve as a therapeutic agent in cancer treatment protocols.
2. Inhibition of Cancer Cell Proliferation:
In vitro experiments have demonstrated that SNH significantly inhibits the proliferation and invasiveness of breast cancer cell lines. This effect is attributed to its ability to modulate apoptotic pathways and disrupt cellular signaling essential for tumor growth .
Summary Table of Applications
Application Area | Details |
---|---|
Antimicrobial | Effective against Fusobacterium nucleatum and Staphylococcus aureus; potential for CRC therapy. |
Antifungal | Inhibits biofilm formation in Candida albicans, suggesting use in fungal infections. |
Respiratory Infections | Approved for pneumonia and bronchitis treatment; enhances immune response against pathogens. |
Anti-inflammatory | Increases ROS levels leading to apoptosis; useful in chronic inflammatory conditions. |
Anticancer | Induces apoptosis in breast cancer cells; inhibits proliferation and invasiveness of tumors. |
Case Studies
-
Colorectal Cancer Treatment:
A study demonstrated that SNH effectively inhibited inflammation and tumor growth associated with Fusobacterium nucleatum, providing a promising avenue for CRC treatment without the drawbacks of traditional antibiotics . -
Breast Cancer Research:
In another investigation, SNH was shown to promote apoptosis in breast cancer cell lines through ROS-mediated pathways, indicating its potential as an adjunct therapy in oncology . -
Respiratory Infection Management:
Clinical applications have validated SNH's efficacy against acute pulmonary infections, highlighting its role in improving patient outcomes through immune modulation .
Mechanism of Action
The mechanism of action of dodecanoyl acetal sodium sulfite involves its interaction with biological molecules. The compound’s surfactant-like structure allows it to bind to hydrophobic regions of proteins and enzymes, disrupting their function. This interaction can inhibit the activity of enzymes such as angiotensin I-converting enzyme (ACE) and renin, making it effective in controlling blood pressure and other physiological processes .
Comparison with Similar Compounds
- Hexanoyl Acetal Sodium Sulfite
- Octanoyl Acetal Sodium Sulfite
- Decanoyl Acetal Sodium Sulfite
- Tetradecanoyl Acetal Sodium Sulfite
Comparison: Dodecanoyl acetal sodium sulfite is unique due to its specific chain length, which affects its binding affinity and bioactivity. Compared to shorter-chain analogs like hexanoyl acetal sodium sulfite, dodecanoyl acetal sodium sulfite has a higher binding affinity for certain proteins and enzymes, making it more effective in certain applications. Its longer chain length also enhances its surfactant properties, making it more suitable for industrial applications .
Biological Activity
Sodium New Houttuyfonate (SNH) is a bioactive compound derived from Houttuynia cordata, known for its diverse biological activities, particularly its antifungal and antibacterial properties. This article explores the biological activity of SNH, focusing on its mechanisms of action against various pathogens, including Candida albicans and Aspergillus fumigatus, as well as its potential applications in cancer therapy.
SNH has demonstrated significant antifungal activity against Candida albicans, a common fungal pathogen responsible for infections in immunocompromised individuals. Research indicates that SNH inhibits biofilm formation by disrupting the Ras1-cAMP-Efg1 signaling pathway, which is crucial for fungal growth and virulence.
- Minimum Inhibitory Concentration (MIC) : The MIC of SNH against C. albicans SC5314 was found to be 256 μg/mL. It effectively inhibited the initial adhesion and biofilm formation of clinical strains .
- Gene Expression : RNA sequencing revealed that SNH downregulated several genes associated with biofilm formation (e.g., ALS1, EFG1) while upregulating yeast-form associated genes (e.g., YWP1) .
- In Vivo Efficacy : In Galleria mellonella models, SNH significantly reduced fungal burden, showcasing its potential as an effective treatment for C. albicans infections in vivo .
Activity Against Aspergillus fumigatus
SNH also exhibits potent antifungal properties against Aspergillus fumigatus, a major cause of invasive aspergillosis.
- Fungicidal Activity : SNH demonstrated significant fungicidal effects against both standard and drug-resistant strains of A. fumigatus. It inhibited fungal growth, sporulation, and biofilm formation .
- Mechanistic Insights : The compound interferes with ergosterol synthesis, a critical component of fungal cell membranes, leading to cell membrane stress and increased susceptibility to antifungal agents .
- In Vivo Studies : Daily administration of SNH in mouse models with disseminated infections resulted in decreased fungal loads in vital organs (kidney, liver, lung) and reduced local tissue damage .
Inhibition of Fusobacterium nucleatum
Recent studies have highlighted SNH's ability to inhibit Fusobacterium nucleatum, a bacterium linked to colorectal cancer progression.
- Mechanism : SNH disrupts the integrity of bacterial membranes, leading to cell death. This was evidenced by increased fluorescence signals from membrane integrity assays using NPN and propidium iodide .
- Cancer Progression : By inhibiting the growth of F. nucleatum, SNH may play a role in reducing inflammation associated with colorectal cancer, potentially offering a novel therapeutic strategy .
Case Studies
Properties
IUPAC Name |
sodium;1-hydroxy-3-oxotetradecane-1-sulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)20(17,18)19;/h14,16H,2-12H2,1H3,(H,17,18,19);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFFNAOSGJCISM-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)CC(O)S(=O)(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NaO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112714-99-5 | |
Record name | 1-Hydroxy-3-oxo-1-tetradecanesulfonic acid monosodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112714995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SODIUM LAUROYL-.ALPHA.-HYDROXYETHYL SULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFE9Y6YM5S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.